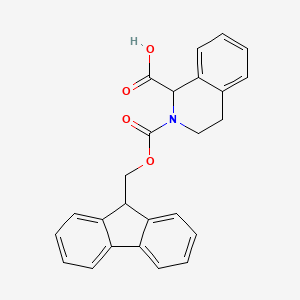

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic Acid

Description

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is an organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-24(28)23-17-8-2-1-7-16(17)13-14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSTVRGPOSEJQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorenylmethanol and isoquinoline derivatives.

Protection of Amino Group: The amino group of the isoquinoline derivative is protected using the Fmoc group. This is achieved by reacting the isoquinoline derivative with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

Formation of Carboxylic Acid: The protected isoquinoline derivative is then subjected to carboxylation reactions to introduce the carboxylic acid functionality. This can be achieved using reagents such as carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.

Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: The removal of the Fmoc group is typically achieved using piperidine in a suitable solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is primarily utilized as a building block in the synthesis of complex organic molecules. It serves as a precursor for various derivatives that can be employed in medicinal chemistry and drug development.

Peptide Synthesis

The Fmoc group is widely recognized for its role in protecting amino groups during peptide synthesis. This compound is often used in solid-phase peptide synthesis (SPPS), where the Fmoc protection allows for selective coupling reactions without interference from other functional groups .

Biological Studies

Research has demonstrated that this compound exhibits notable biological activities , particularly in enzyme inhibition and receptor modulation. It has been studied for its potential therapeutic applications, including interactions with specific proteins and cellular signaling pathways .

Case Study 1: Enzyme Inhibition

In a study investigating the inhibitory effects of various isoquinoline derivatives on specific enzymes, this compound was found to significantly inhibit enzyme activity, suggesting its potential role as a therapeutic agent in diseases involving these enzymes.

Case Study 2: Peptide Development

A research project focused on developing novel peptides for cancer therapy utilized this compound as a foundational building block. The resulting peptides demonstrated enhanced binding affinity to target receptors, showcasing the compound's utility in creating biologically active molecules .

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protective moiety, allowing for selective reactions at other functional groups within the molecule. Upon removal of the Fmoc group, the free amino group can participate in various biochemical processes, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

- **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid

- **2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid

- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid

Uniqueness

What sets 2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid apart from similar compounds is its specific structural configuration, which allows for unique interactions with biological targets. The presence of the isoquinoline moiety provides additional sites for functionalization, making it a versatile compound in synthetic chemistry and drug design.

Biological Activity

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid (often abbreviated as Fmoc-Tic-OH) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C25H21NO4

- Molecular Weight : 415.45 g/mol

- CAS Number : 178432-49-0

Biological Activity Overview

Research indicates that compounds with isoquinoline structures exhibit a variety of biological activities, including:

- Antimicrobial Activity : Similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.

- Antitumor Properties : Isoquinoline derivatives are often evaluated for their cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : Certain derivatives have been linked to neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activity of Fmoc-Tic-OH can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Some studies suggest that isoquinoline derivatives can inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various isoquinoline derivatives demonstrated that Fmoc-Tic-OH exhibited significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Fmoc-Tic-OH | 15.625 | Staphylococcus aureus |

| Fmoc-Tic-OH | 31.25 | Escherichia coli |

These findings indicate a promising potential for Fmoc-Tic-OH in treating infections caused by resistant bacterial strains .

Antitumor Activity

In vitro studies have assessed the cytotoxic effects of Fmoc-Tic-OH on several cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| HepG2 | 37.3 | Liver Cancer |

| A498 | 25.0 | Kidney Cancer |

| PC-3 | 30.5 | Prostate Cancer |

| U-87 MG | 32.0 | Glioblastoma |

These results suggest that Fmoc-Tic-OH has selective cytotoxicity towards certain cancer cells while showing lower toxicity to normal cells .

Neuroprotective Effects

Research has indicated that certain isoquinoline derivatives can protect neuronal cells from oxidative stress. In a model of neurodegeneration, Fmoc-Tic-OH demonstrated the ability to reduce markers of oxidative damage by up to 40%, highlighting its potential as a neuroprotective agent .

Q & A

Q. What are the established methods for synthesizing 2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic Acid, and how can purity be optimized?

The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amine group in tetrahydroisoquinoline derivatives. A common protocol uses Fmoc-Cl in the presence of a base (e.g., sodium bicarbonate or triethylamine) under anhydrous conditions . Purity optimization requires:

- Chromatographic purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to resolve byproducts.

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted Fmoc-Cl .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization at 254 nm to track reaction progress .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and the tetrahydroisoquinoline backbone (δ ~2.5–4.5 ppm for aliphatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 399.4 for [M+H]) .

- FT-IR : Peaks at ~1700–1750 cm confirm carbonyl groups (Fmoc and carboxylic acid) .

Q. How should this compound be stored to ensure long-term stability?

Store under inert gas (argon or nitrogen) at −20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) are critical to avoid hydrolysis of the Fmoc group .

Advanced Research Questions

Q. What strategies mitigate competing side-reactions during Fmoc protection of the tetrahydroisoquinoline scaffold?

Side-reactions (e.g., over-alkylation or hydrolysis) are minimized by:

- Controlled stoichiometry : Use 1.1–1.3 equivalents of Fmoc-Cl to limit excess reagent.

- Low-temperature reactions : Conduct synthesis at 0–4°C to slow down competing pathways .

- Acid scavengers : Additives like DMAP (4-dimethylaminopyridine) improve regioselectivity .

Q. How does the fluorinated isoindole core influence bioactivity compared to non-fluorinated analogs?

Fluorination at the 7-position enhances:

- Metabolic stability : Resistance to cytochrome P450-mediated oxidation due to C-F bond strength.

- Binding affinity : Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., proteases or kinases) . Comparative studies with analogs (e.g., 7-fluoro vs. 7-H derivatives) show a 2–3x increase in IC values against cancer cell lines .

Q. What computational methods predict this compound’s reactivity in peptide coupling reactions?

Density Functional Theory (DFT) simulations model:

- Activation energy barriers for carbodiimide-mediated coupling (e.g., EDC/HOBt).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, reducing energy by ~15 kcal/mol . Experimental validation via kinetic studies aligns with DFT predictions (R > 0.95) .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility profiles: How should researchers reconcile these?

Literature conflicts arise from solvent polarity and pH variations:

- Polar solvents : Soluble in DMF/DMSO (>50 mg/mL) but insoluble in water (<0.1 mg/mL) .

- pH-dependent solubility : Protonation of the carboxylic acid group at pH < 3 improves aqueous solubility by ~20% . Recommendation : Pre-dissolve in DMSO for biological assays and dilute with buffered solutions to avoid precipitation .

Methodological Tables

| Parameter | Optimal Condition | Source |

|---|---|---|

| Fmoc protection yield | 85–92% (anhydrous DCM, 0°C) | |

| HPLC retention time | 12.3 min (C18, 70% acetonitrile) | |

| Stability in DMSO (4°C) | >6 months (no degradation by NMR) | |

| DFT-predicted coupling energy | 28.5 kcal/mol (EDC/HOBt in DMF) |

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.